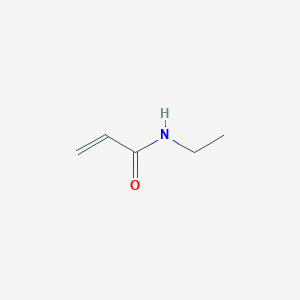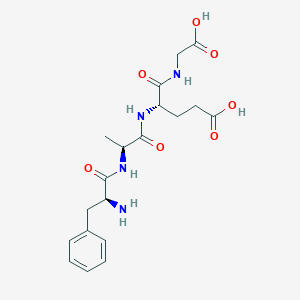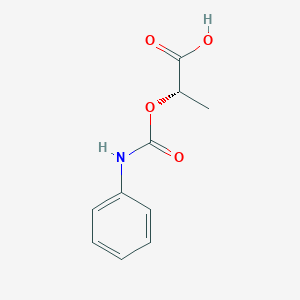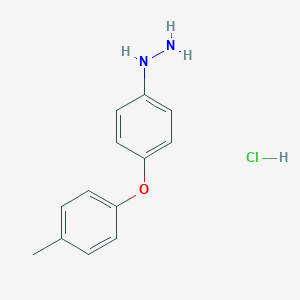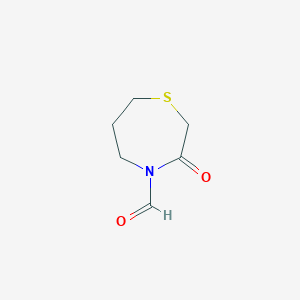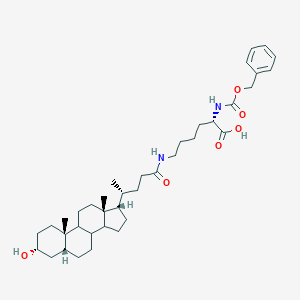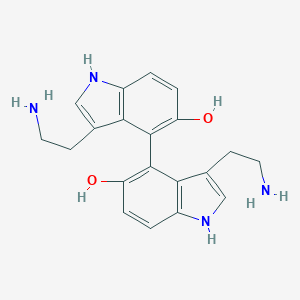
5,5'-Dihydroxy-4,4'-bitryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-Dihydroxy-4,4'-bitryptamine, also known as bufotenine, is a naturally occurring tryptamine found in various plants and animals. It has been used for centuries in traditional medicine and shamanic rituals, and has recently gained attention in scientific research due to its potential therapeutic applications. In
Mécanisme D'action
Bufotenine acts primarily on the serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. It also has affinity for other receptors such as the dopamine D1 and D2 receptors, and the alpha-adrenergic receptors. Its mechanism of action is not fully understood, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Effets Biochimiques Et Physiologiques
Bufotenine has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of the neurotransmitters serotonin, dopamine, and norepinephrine in the brain, and to decrease levels of the stress hormone cortisol. It also has anti-inflammatory and antioxidant effects, and may have a protective effect on neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Bufotenine has advantages and limitations for lab experiments. Its availability is limited due to its classification as a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. However, it has been used in animal studies and in vitro experiments to study its effects on various physiological systems. Its potential therapeutic applications make it an interesting target for further research.
Orientations Futures
There are several future directions for research on 5,5'-Dihydroxy-4,4'-bitryptamine. One area of interest is its potential use in treating depression and anxiety, as it has been shown to have antidepressant and anxiolytic effects in animal models. Another area of interest is its potential use in treating Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on other physiological systems.
Méthodes De Synthèse
Bufotenine can be synthesized from tryptamine, which is a common precursor for many psychoactive compounds. The synthesis involves the reaction of tryptamine with 5-hydroxyindole-3-acetaldehyde, followed by reduction with sodium borohydride. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
Bufotenine has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, and may have potential in treating conditions such as depression, anxiety, and Parkinson's disease.
Propriétés
Numéro CAS |
108535-01-9 |
|---|---|
Nom du produit |
5,5'-Dihydroxy-4,4'-bitryptamine |
Formule moléculaire |
C20H22N4O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-4-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-1H-indol-5-ol |
InChI |
InChI=1S/C20H22N4O2/c21-7-5-11-9-23-13-1-3-15(25)19(17(11)13)20-16(26)4-2-14-18(20)12(6-8-22)10-24-14/h1-4,9-10,23-26H,5-8,21-22H2 |
Clé InChI |
KEVPJLBSMTXTHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O |
Autres numéros CAS |
108535-01-9 |
Synonymes |
5,5'-dihydroxy-4,4'-bitryptamine DHBT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



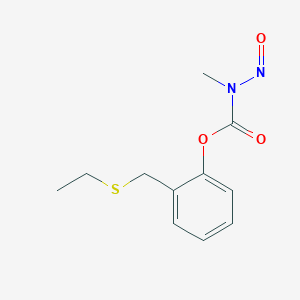
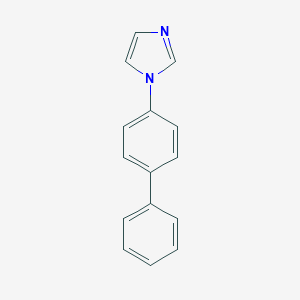
![2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B34265.png)
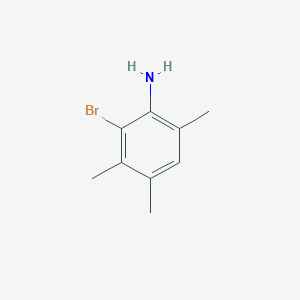
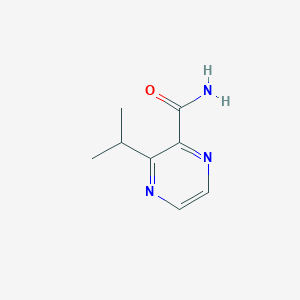

![5-[(3,5-Diethyl-4-isocyanatophenyl)methyl]-1,3-diethyl-2-isocyanatobenzene](/img/structure/B34277.png)
